molecular formula C11H15NO2 B1356052 3-(2-Methoxyphenoxy)pyrrolidine CAS No. 21767-12-4

3-(2-Methoxyphenoxy)pyrrolidine

Cat. No. B1356052
CAS RN: 21767-12-4
M. Wt: 193.24 g/mol
InChI Key: RLANOFAQNVDAQD-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)pyrrolidine is a chemical compound with the linear formula C11H15O2N1 . It is used in laboratory chemicals and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of 3-(2-Methoxyphenoxy)pyrrolidine is characterized by a five-membered pyrrolidine ring attached to a methoxyphenyl group . The compound has a molecular weight of 193.24 g/mol . The InChI (IUPAC International Chemical Identifier) of the compound is InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Methoxyphenoxy)pyrrolidine include a molecular weight of 193.24 g/mol, a XLogP3-AA value of 1.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The compound also has a topological polar surface area of 30.5 Ų .

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

Researchers have developed a series of compounds related to 3-(2-Methoxyphenoxy)pyrrolidine, focusing on their potential as anti-inflammatory and analgesic agents. These compounds, including derivatives of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have shown dual inhibitory activity against prostaglandin and leukotriene synthesis. Some of these compounds displayed anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects, indicating their potential as safer alternatives for clinical applications (Ikuta et al., 1987).

Antibacterial Activity of Derivatives

In the realm of antibacterial research, novel 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from compounds like 2-(1,3-bis(pyrrolidin-1-yl)allylidene)malononitrile, have shown significant antimicrobial activity against various bacteria. These derivatives, which include 2-methoxy and 2-phenoxy variants, demonstrated minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting their potential as effective antibacterial agents (Bogdanowicz et al., 2013).

Future Directions

Pyrrolidine derivatives, including 3-(2-Methoxyphenoxy)pyrrolidine, continue to be of interest in drug research and development . The versatility of the pyrrolidine scaffold allows for the design of new compounds with different biological profiles . Future research will likely continue to explore the potential of pyrrolidine derivatives in the treatment of various diseases .

properties

IUPAC Name

3-(2-methoxyphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLANOFAQNVDAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenoxy)pyrrolidine

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